molecular formula C20H20N2O3S B15032528 Methyl {[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate

Methyl {[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate

Cat. No.: B15032528
M. Wt: 368.5 g/mol
InChI Key: NURARRFNGUJEPN-UHFFFAOYSA-N
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Description

Methyl {[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a hexahydroquinoline core substituted with a cyano group at position 3, a 4-methylphenyl group at position 4, and a sulfanyl acetate methyl ester at position 2. The hexahydroquinoline scaffold imparts partial saturation to the ring system, which may enhance conformational stability compared to fully aromatic analogs.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

methyl 2-[[3-cyano-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C20H20N2O3S/c1-12-6-8-13(9-7-12)18-14(10-21)20(26-11-17(24)25-2)22-15-4-3-5-16(23)19(15)18/h6-9,18,22H,3-5,11H2,1-2H3

InChI Key

NURARRFNGUJEPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, heating, and the use of catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, methyl 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate is used as a building block for the synthesis of various heterocyclic compounds

Biology: The compound’s biological activity is of interest in the field of medicinal chemistry. Derivatives of this compound have been studied for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases .

Medicine: In medicine, the compound and its derivatives are explored for their pharmacological properties. Research has shown that certain derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It is also used in the production of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of methyl 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Table 1: Key Structural Differences at the 4-Position

Compound Name 4-Position Substituent Functional Group at Position 2 Molecular Weight Key Properties
Target Compound 4-Methylphenyl Methyl ester Not Provided Moderate lipophilicity, steric bulk
2-{[3-Cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-mesitylacetamide 2-Furyl Acetamide (N-mesityl) Not Provided Increased polarity, potential H-bonding
Ethyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate 2,3-Dichlorophenyl Ethyl ester 437.34 High electronegativity, enhanced reactivity

Analysis :

  • The 4-methylphenyl group in the target compound provides moderate steric hindrance and electron-donating effects, which may favor interactions with hydrophobic binding pockets.
  • The 2,3-dichlorophenyl group in increases electronegativity and steric demand, likely improving binding affinity to targets requiring halogen interactions (e.g., herbicide-resistant enzymes).

Functional Group Modifications at Position 2

Table 2: Impact of Position 2 Functional Groups

Compound Name Position 2 Group Hydrolysis Sensitivity Bioavailability Predictions
Target Compound Methyl ester High (esterase-mediated) Short half-life, rapid clearance
2-{[3-Cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-mesitylacetamide Acetamide Low (amide bond stability) Extended half-life, slower metabolism
Ethyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate Ethyl ester Moderate (slower than methyl ester) Intermediate half-life

Analysis :

  • Methyl esters (target compound) are prone to enzymatic hydrolysis, limiting their persistence but enabling prodrug activation strategies.
  • Acetamide derivatives (e.g., ) exhibit greater metabolic stability due to the robust amide bond, making them suitable for sustained-action applications.

Core Scaffold Comparisons

Table 3: Influence of Core Heterocyclic Systems

Compound Name Core Structure Saturation Level Conformational Flexibility
Target Compound Hexahydroquinoline Partially saturated Moderate (rigid chair conformation)
2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide Dihydropyridine Partially saturated High (planar ring distortion)
Metsulfuron methyl ester Triazin-2-yl Fully aromatic Low (rigid triazine ring)

Analysis :

  • The hexahydroquinoline core in the target compound offers a balance of rigidity and flexibility, enabling adaptability to enzyme active sites.
  • Dihydropyridine derivatives () exhibit greater conformational mobility, which may enhance binding to dynamic targets but reduce selectivity.
  • Triazine-based compounds () are fully aromatic and rigid, favoring interactions with flat binding surfaces (e.g., acetolactate synthase in herbicides).

Biological Activity

Methyl {[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3S, with a molecular weight of 318.35 g/mol. Its structure features a hexahydroquinoline ring with cyano and sulfanyl substituents that are crucial for its biological activity. The compound exhibits moderate lipophilicity with a logP value of 0.9035 and has eight hydrogen bond acceptors and two donors.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells such as K562 (chronic myeloid leukemia) and DU145 (prostate cancer) cells . The presence of the cyano group is particularly important for enhancing anticancer activity.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting key kinases involved in cancer progression. For instance, structure–activity relationship (SAR) studies suggest that the cyano group interacts with the active sites of various kinases .
  • Receptor Modulation : The structural features indicate potential interactions with cellular receptors that could modulate signaling pathways critical for cell proliferation and survival.

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

Structural Feature Impact on Activity
Cyano GroupEssential for anticancer activity
Tetrahydroquinoline RingEnhances binding affinity to biological targets
Sulfanyl SubstituentMay influence solubility and bioavailability

Study 1: Antitumor Efficacy

A study conducted on a series of similar compounds demonstrated that those containing the hexahydroquinoline framework exhibited significant antitumor efficacy against various cell lines. The most potent derivatives had IC50 values ranging from 0.25 μM to 0.5 μM against resistant cancer cells .

Study 2: Kinase Inhibition Profile

Further investigations into the kinase inhibition profile revealed that compounds structurally related to this compound are effective multikinase inhibitors. They showed high inhibitory activity against CDK4 and CDK6 kinases which are critical in cell cycle regulation .

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